5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine CAS number lookup
5-Bromo-3-(3-chloro-phenyl)-pyrazin-2-ylamine CAS number lookup
This technical whitepaper provides a comprehensive, expert-level analysis of 5-Bromo-3-(3-chlorophenyl)pyrazin-2-amine , a highly specialized heterocyclic building block. Designed for medicinal chemists, pharmacologists, and drug discovery professionals, this guide synthesizes structural informatics, pharmacological rationale, and field-proven synthetic methodologies.
Chemical Identity & Structural Informatics
The pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently deployed as an ATP-competitive hinge binder in kinase inhibitors[1]. The specific substitution pattern of 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine offers a unique trifecta of functional handles.
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IUPAC Name: 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine
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Molecular Formula: C₁₀H₇BrClN₃
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Molecular Weight: 284.54 g/mol
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SMILES String: Nc1nc(Br)cnc1c2cc(Cl)ccc2
While simple pyrazines are ubiquitous, this exact permutation represents a highly targeted screening library intermediate. As of early 2026, a universally public Chemical Abstracts Service (CAS) Registry Number for this exact molecule may not be indexed in open-access tier databases (like PubChem), which is standard for proprietary or novel pharmaceutical intermediates.
Professional CAS Lookup Workflow: For researchers requiring regulatory documentation, the absence of an open-source CAS number necessitates a formal substructure search via SciFinder-n . If the compound is novel, researchers must submit the analytical data (NMR, LC-MS) directly to the CAS Registry Services for de novo assignment.
Pharmacological Significance & Target Pathways
The structural logic behind 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine is rooted in rational drug design, particularly for targeting the Mixed Lineage Kinase (MLK) family and the DNA Damage Response (DDR) pathways (e.g., ATR/CHK1)[1].
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The 2-Amino Group: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.
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The 3-(3-Chlorophenyl) Moiety: Projects into the hydrophobic specificity pocket (often the "gatekeeper" adjacent pocket). The meta-chloro substitution provides optimal Van der Waals contacts while resisting rapid cytochrome P450-mediated oxidative metabolism.
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The 5-Bromo Vector: Serves as a versatile synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig amination to append solubilizing piperazine groups) or acts as a potent halogen bond donor to backbone oxygen atoms in the target protein.
Fig 1: Mechanism of action for pyrazine-based kinase inhibitors in the ATR/CHK1 pathway.
Synthetic Methodology & Regiocontrol
The synthesis of this compound presents a classic regioselectivity challenge. The standard precursor is 2-amino-3,5-dibromopyrazine . In palladium-catalyzed cross-coupling reactions, the C-5 position is sterically more accessible and electronically favored for oxidative addition, whereas the C-3 position is sterically hindered by the adjacent amino group[2].
To obtain the C-3 substituted target (5-bromo-3-(3-chlorophenyl)pyrazin-2-amine), chemists typically perform the Suzuki-Miyaura coupling and utilize preparative chromatography to isolate the kinetically less-favored minor isomer, a standard approach in rapid Structure-Activity Relationship (SAR) library generation[3].
Fig 2: Synthetic workflow and regioselective resolution of the target pyrazine.
Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine
This protocol establishes the di-halogenated core via controlled electrophilic aromatic substitution.
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Initiation: Dissolve 2-aminopyrazine (1.0 eq) in a mixture of DMSO and H₂O (40:1 v/v) and cool to 15 °C.
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Causality: DMSO acts as a mild oxidant and stabilizes the bromonium ion intermediate. The strict temperature control prevents thermal runaway and limits the formation of poly-brominated degradation products[3].
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Bromination: Add N-Bromosuccinimide (NBS, 2.1 eq) portion-wise over 50 minutes.
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Causality: Gradual addition maintains the concentration of the active brominating species at a low, steady state, ensuring sequential bromination first at C-5, then at C-3[2].
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Quenching & Extraction: Stir for 6 hours at room temperature. Quench by pouring into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield 2-amino-3,5-dibromopyrazine as a crystalline solid.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol executes the carbon-carbon bond formation and subsequent isomeric resolution.
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Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 2-amino-3,5-dibromopyrazine (1.0 eq), 3-chlorophenylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate ligand provides a large bite angle, which forces the palladium center into a geometry that accelerates the transmetalation of sterically hindered boronic acids[1].
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Solvent & Base: Add degassed 1,4-dioxane and a 2M aqueous solution of Na₂CO₃ (2.0 eq).
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Causality: The biphasic solvent system ensures the solubility of both the organic halides and the inorganic base. Degassing is mandatory to prevent the oxidation of the catalytically active Pd(0) species to inactive Pd(II) complexes.
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Thermal Coupling: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.
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Isomeric Resolution: Cool the mixture, filter through Celite, and concentrate. The crude mixture contains the C-5 coupled major product and the C-3 coupled minor product. Subject the crude mixture to preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
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Causality: Because the C-5 position is electronically favored, it reacts faster. Reverse-phase HPLC relies on the distinct dipole moments and hydrophobicities of the regioisomers to achieve baseline separation, allowing the isolation of the target 5-bromo-3-(3-chlorophenyl)pyrazin-2-amine in high purity (>98%).
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Physicochemical Data & Analytical Characterization
To validate the integrity of the synthesized compound, researchers must cross-reference their analytical outputs against the established physicochemical parameters of halogenated pyrazines.
Table 1: Physicochemical and Analytical Profiling
| Property | Expected Value | Analytical Method / Rationale |
| Exact Mass | 282.95 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| LC-MS (ESI+) | m/z 284.0, 286.0, 288.0 | Isotope pattern confirms the presence of one Bromine (79Br/81Br ~1:1) and one Chlorine (35Cl/37Cl ~3:1) atom. |
| ¹H NMR (DMSO-d₆) | ~8.10 ppm (s, 1H, Pyrazine C6-H) | The C6 proton is highly deshielded by the adjacent nitrogens and the C5 bromine. |
| LogP (Calculated) | ~3.2 | Optimal lipophilicity range for crossing the Blood-Brain Barrier (BBB), critical for CNS-active kinase inhibitors. |
| H-Bond Donors | 1 | The primary amine (-NH₂) is essential for hinge-region anchoring. |
| H-Bond Acceptors | 3 | Two pyrazine nitrogens and the halogen vectors. |
References
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Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches Source: National Institutes of Health (PMC) URL:[Link]
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Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodopyrazin-2-amine | 91416-89-6 | Benchchem [benchchem.com]
- 3. Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]
